molecular formula C20H19N5O B14971893 5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14971893
M. Wt: 345.4 g/mol
InChI Key: QOONLSLLQJCBAB-UHFFFAOYSA-N
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Description

5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

The synthesis of 5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods often utilize scalable reactions and late-stage functionalization to ensure high efficiency and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include microwave irradiation, which accelerates the reaction rate and improves yield .

Scientific Research Applications

5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has been extensively studied for its scientific research applications. It has shown promise in the following areas:

Comparison with Similar Compounds

5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19N5O/c1-13-8-10-15(11-9-13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-16-6-4-3-5-7-16/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23)

InChI Key

QOONLSLLQJCBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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